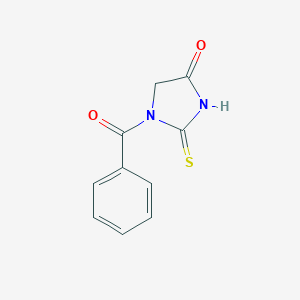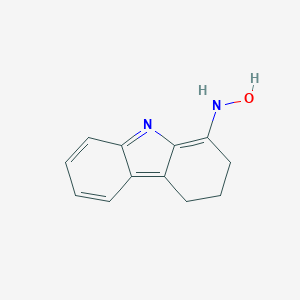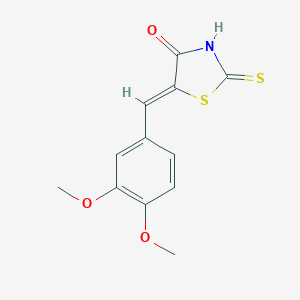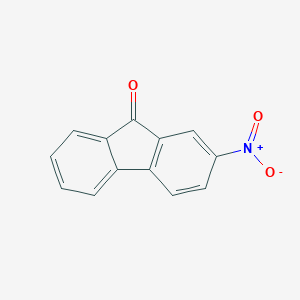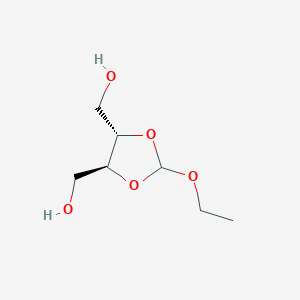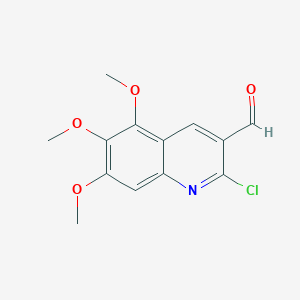![molecular formula C18H36O2Si B187352 1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)- CAS No. 147725-62-0](/img/structure/B187352.png)
1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-, has a CAS Number of 147725-62-0 . It has a molecular weight of 312.57 and its IUPAC name is (1S)-1- ( (1S,3aR,7aR)-4- { [tert-butyl (dimethyl)silyl]oxy}-7a-methyloctahydro-1H-inden-1-yl)ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1 . This code provides a detailed description of the compound’s molecular structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 367.3±15.0 °C and a predicted density of 0.94±0.1 g/cm3 . Its pKa is predicted to be 14.98±0.10 , suggesting it’s weakly acidic.Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of indene derivatives, which may provide insight into the potential applications of “(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol”:
Photovoltaics
Indene derivatives are utilized in the design of new materials for flexible perovskite solar cells, acting as electron-transporting materials to enhance their efficiency .
Optical Functional Materials
These compounds serve as raw materials for optical functional materials, which have a wide range of applications in various technologies .
Functional Resins
Indene derivatives are also noted for their use in the production of functional resins, contributing to advancements in material sciences .
Pharmaceutical Intermediates
They play a significant role as intermediates in pharmaceutical manufacturing, aiding in the synthesis of complex drugs .
Modern Antiviral Therapies
Research indicates that indene-fullerene derivatives could be applied in modern antiviral therapies, potentially offering new avenues for treatment .
Space Exploration
The unique properties of these compounds have found use in space exploration technologies, although specific details were not provided in the search results .
Retinoic Acid Receptor Agonists
A series of novel indene-derived compounds have been designed to act as retinoic acid receptor α (RARα) agonists, exhibiting antiproliferative activity and potential for cancer treatment .
Synthesis Methodology
Indene derivatives are synthesized through various chemical reactions, such as tandem Friedel–Crafts alkylation/hydroarylation, which is essential for creating diverse compounds for further application .
Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells Indene derivatives | JFE Chemical Corporation Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists para-Toluenesulfonic Acid Catalyzed Synthesis of Indenes via Tandem Friedel–Crafts Alkylation/Hydroarylation
Safety And Hazards
Eigenschaften
IUPAC Name |
(1S)-1-[(1S,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFQHDWFYMRCJG-MRVBUVOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)
![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)
